molecular formula C24H28N2O3 B2831774 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide CAS No. 1396573-93-5

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide

Cat. No. B2831774
CAS RN: 1396573-93-5
M. Wt: 392.499
InChI Key: QUAVWKOZGIDPNI-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide, also known as DIBO, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DIBO is a member of the benzamide family and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Directed C-H Olefination Using an Oxidizing Directing Group
The compound's derivative, N-methoxybenzamides, was utilized in Rh(III)-catalyzed oxidative olefination by directed C-H bond activation, demonstrating the utility of the N-O bond as an internal oxidant for selective, high-yielding synthesis of tetrahydroisoquinolinone products (S. Rakshit et al., 2011).

Sigma-2 Receptor Probe Development
Research involving structurally similar compounds to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide led to the development of a novel sigma-2 receptor probe, demonstrating its higher affinity for sigma2 receptors compared to other ligands. This makes it a useful tool for studying sigma2 receptors in vitro (Jinbin Xu et al., 2005).

Imaging Solid Tumors with PET
Fluorine-18 labeled benzamide analogues, related to the compound of interest, were synthesized and evaluated for PET imaging of sigma2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their potential for imaging tumor sigma2 receptor status (Z. Tu et al., 2007).

Cellular Proliferation Assessment in Tumors
The utility of a closely related compound, 18F-ISO-1, was explored for evaluating cellular proliferation in tumors through PET. The study found significant correlations between tumor uptake of 18F-ISO-1 and the proliferative marker Ki-67, suggesting its potential for assessing the proliferative status of solid tumors (F. Dehdashti et al., 2013).

Three-Component Synthesis of Isoquinoline Derivatives
A Rh(III)-catalyzed one-pot reaction involving N-methoxybenzamide demonstrated an alternative synthesis route for isoquinoline derivatives. This process showcases the versatility of using compounds structurally similar to this compound in complex organic syntheses (Chao Zhou et al., 2019).

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-28-22-12-11-20(17-23(22)29-4-2)24(27)25-14-7-8-15-26-16-13-19-9-5-6-10-21(19)18-26/h5-6,9-12,17H,3-4,13-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVWKOZGIDPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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